![molecular formula C₁₈¹³C₆H₂₁F₂NO₃ B1140600 (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one CAS No. 438624-68-1](/img/structure/B1140600.png)

(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

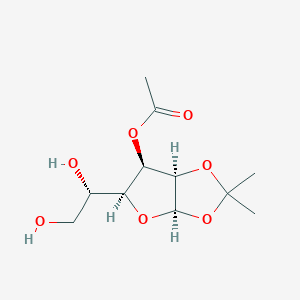

The compound is related to a class of azetidin-2-ones, known for their various biological activities and chemical properties. Azetidin-2-ones, or β-lactams, are core structures in numerous bioactive compounds, including antibiotics and cholesterol absorption inhibitors. The presence of fluorophenyl groups and a hydroxylated cyclohexadienyl moiety in the compound suggests it could have unique physical and chemical properties, as well as biological activity (Rosenblum et al., 1998).

Synthesis Analysis

The synthesis of related azetidin-2-ones involves strategic modifications to enhance activity and stability by blocking potential sites of detrimental metabolic oxidation. For instance, the design of SCH 58235, a potent cholesterol absorption inhibitor, involved the consideration of putative metabolite structures to enhance efficacy and reduce metabolic liabilities (Rosenblum et al., 1998). Similar synthetic strategies might be employed for the compound , focusing on optimizing the placement of fluorine atoms and hydroxyl groups.

Molecular Structure Analysis

The structural analysis of azetidin-2-ones reveals that substituents like hydroxyl, fluoro, and methoxy groups significantly affect the IR absorption and NMR frequencies, particularly the carbonyl group's frequencies. These effects are crucial for understanding the compound's reactivity and interactions (Singh & Pheko, 2008).

Chemical Reactions and Properties

Azetidin-2-ones are known for their involvement in various chemical reactions, serving as intermediates in synthesizing more complex molecules. Their reactivity can be tailored by the introduction of functional groups, as seen in the synthesis of trifluoromethyl-containing compounds from 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, highlighting the versatility of azetidin-2-ones in chemical synthesis (Dao Thi Hang et al., 2018).

科学的研究の応用

Cholesterol Absorption Inhibition : This compound, also known as Ezetimibe, is notably recognized for its potent and selective inhibition of intestinal cholesterol absorption. This action leads to a reduction in plasma cholesterol levels in various models of hypercholesterolemia, as demonstrated in studies involving hamsters and monkeys (van Heek et al., 2001).

Metabolic Pathways and Biotransformation : Research has identified the key enzymes responsible for the glucuronidation of Ezetimibe, such as UGT1A1, UGT1A3, and UGT2B15, which play a significant role in its metabolic processing in the human body (Ghosal et al., 2004).

Pharmacological Properties : Its crystal structure and physicochemical properties have been extensively studied, enhancing the understanding of its interactions and efficacy as a medication (Brüning et al., 2010).

Synthesis and Structural Transformation : Studies have explored the synthesis and structural transformation of Ezetimibe through various processes like microbial reduction and fungal biotransformation, which is important for its manufacturing and understanding its derivatives (Kyslíková et al., 2010); (Pervaiz et al., 2014).

特性

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3+1,4+1,11+1,12+1,16+1,20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-OGKRFXRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963132 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe 13C6 | |

CAS RN |

438624-68-1 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)